
Bryostatin 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bryostatin 5 is a natural product found in Amathia convoluta, Bugula neritina, and other organisms with data available.
Scientific Research Applications
HIV/AIDS Eradication
Bryostatin analogs have shown potential in the eradication of HIV/AIDS. Specifically, certain bryostatin analogs effectively induce latent HIV activation in vitro, displaying potencies comparable to or better than bryostatin itself. This suggests their possible use in conjunction with current antiretroviral therapy for HIV/AIDS eradication (DeChristopher et al., 2012).
Protein Kinase C Affinity
Bryostatin's affinity to protein kinase C (PKC) is a key aspect of its therapeutic potential. New classes of bryostatin-inspired analogs have been designed to exhibit bryostatin-like affinity to PKC, which is crucial for their effectiveness in various therapeutic applications, including the treatment of cancer and Alzheimer's disease (Wender et al., 2014).
Anticancer Activity
Bryostatins have been acknowledged for their significant antineoplastic activity against several tumor types. These compounds, especially bryostatin-1, have been used in combination therapies, including vaccine testing, demonstrating enhanced anticancer activity. Their ability to sensitize some resistant cells to chemotherapy agents is also notable (Kollar et al., 2014).
Neurological Applications
Bryostatins have shown promise in neurological applications. They have demonstrated the ability to stimulate the growth of new neural connections and enhance long-term memory, suggesting potential benefits in the treatment of neurological disorders like Alzheimer's disease (Pettit et al., 2002).
Clinical Development and Biomedical Applications
Bryostatins have a growing portfolio of clinical applications, including in AIDS, Alzheimer's disease, and cancer treatments. The development of bryostatin analogs and their biomedical applications have been a focus of recent research, with an emphasis on overcoming challenges such as their limited natural availability (Wu et al., 2020).
Membrane Dynamics in Drug Design
Research on bryostatin's interaction with membrane-bound protein kinase C has provided insights valuable for the design of more effective bryostatin analogs. These studies address the dynamic nature of cellular systems and suggest new strategies for drug design (Ryckbosch et al., 2017).
Properties
Molecular Formula |
C44H66O17 |
|---|---|
Molecular Weight |
867 g/mol |
IUPAC Name |
[(1S,3S,5E,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate |
InChI |
InChI=1S/C44H66O17/c1-24(2)13-38(50)59-35-22-32-19-29(47)20-39(51)58-34(25(3)45)21-31-17-28(18-37(49)55-10)40(56-26(4)46)44(53,61-31)41(5,6)12-11-30-14-27(16-36(48)54-9)15-33(57-30)23-43(52,60-32)42(35,7)8/h11-12,16,18,24-25,29-35,40,45,47,52-53H,13-15,17,19-23H2,1-10H3/b12-11+,27-16-,28-18+/t25-,29-,30+,31+,32-,33+,34-,35+,40+,43+,44-/m1/s1 |
InChI Key |
JEHAMBABWZFXRB-YTTPNPLUSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/[C@@H]([C@@](O2)(C(/C=C/[C@H]3C/C(=C/C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)CC(C)C)(C)C)O)(C)C)O)OC(=O)C)O |
SMILES |
CC(C)CC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)C)C(C)O)O |
Canonical SMILES |
CC(C)CC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)C)C(C)O)O |
Synonyms |
bryostatin 5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


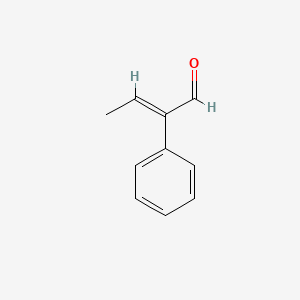
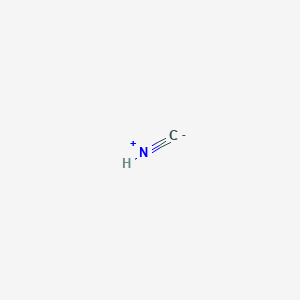
![methyl (2Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate](/img/structure/B1236096.png)
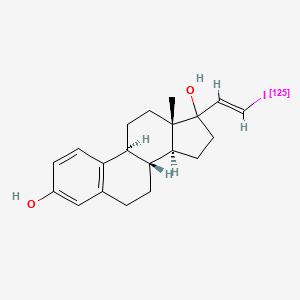
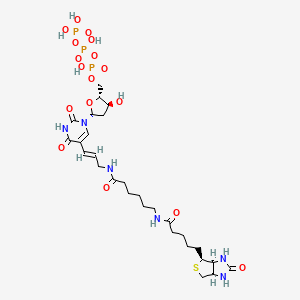
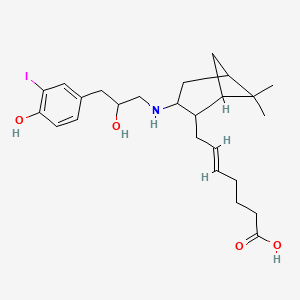
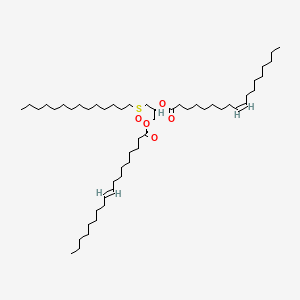
![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)
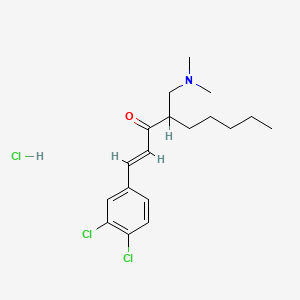
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)

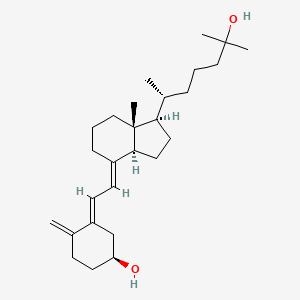

![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)
